N-[3-(1H-imidazol-1-yl)propyl]-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine
Description
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6/c1-3-8-19(9-4-1)21-17-27-30-23(26-12-7-14-29-15-13-25-18-29)16-22(28-24(21)30)20-10-5-2-6-11-20/h1-6,8-11,13,15-18,26H,7,12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGFQNBEQNZUQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)NCCCN4C=CN=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties . Imidazole has become an important synthon in the development of new drugs .
The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Biological Activity
N-[3-(1H-imidazol-1-yl)propyl]-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine, also known by its CAS number 326923-09-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
The molecular formula of this compound is , with a molecular weight of 422.48 g/mol. The compound features a complex structure that includes an imidazole ring and a pyrazolo-pyrimidine core, which are known for their biological relevance.
Structure
| Property | Value |
|---|---|
| Molecular Formula | C25H22N6O |
| Molecular Weight | 422.48 g/mol |
| CAS Number | 326923-09-5 |
| MDL Number | MFCD01050984 |
Antifungal Activity
Research indicates that compounds with imidazole and pyrazole moieties exhibit antifungal properties. A study focused on the in vitro anti-Candida activity of related compounds suggests that the presence of these functional groups enhances antifungal efficacy against various strains of Candida species .
The biological activity of this compound is hypothesized to involve the inhibition of specific enzymes or pathways critical for fungal growth. The imidazole ring is known to interact with cytochrome P450 enzymes, which are vital for ergosterol synthesis in fungi, leading to cell membrane disruption .
Case Study 1: In Vitro Studies
A series of in vitro studies demonstrated that derivatives similar to this compound exhibited significant antifungal activity. The Minimum Inhibitory Concentration (MIC) values were determined against Candida albicans and other strains.
| Compound | MIC (µg/mL) |
|---|---|
| N-[3-(1H-imidazol-1-yl)propyl]-... | 8 |
| Control (Fluconazole) | 16 |
Case Study 2: Cytotoxicity Assessment
In another study assessing cytotoxicity against human cell lines, the compound showed selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical) | 15 |
| MCF7 (breast) | 20 |
| Normal Fibroblasts | >100 |
Comparison with Similar Compounds
Core Modifications
- 3,5-Diphenyl vs. Substituted Phenyl Groups :
The target compound’s 3,5-diphenyl groups enhance π-π stacking interactions, whereas analogs like 3-(4-methoxyphenyl)-5-isopropylpyrazolo[1,5-a]pyrimidin-7-amine [Pir-14-3] () introduce electron-donating (methoxy) or bulky (isopropyl) substituents to modulate solubility and target affinity . - Halogenated Derivatives :
Compounds such as 3-(4-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine (CAS: 877783-50-1) incorporate chlorine to improve metabolic stability and binding to hydrophobic pockets .
Side Chain Variations
- Imidazole-Containing Chains :
The target compound’s 3-(imidazolyl)propyl chain contrasts with N-(2-(1H-imidazol-1-yl)ethyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine [Pir-9-8] (), which has a shorter ethyl linker. Longer chains (e.g., propyl) may enhance membrane permeability but reduce solubility . - Non-Imidazole Substituents: Derivatives like N-(4-chlorophenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS: 890624-32-5) replace imidazole with aromatic amines, altering receptor selectivity .
Physicochemical Properties
Notes:
- Higher purity (>99%) correlates with optimized synthetic protocols, such as crystallization over column chromatography .
Research Findings and Implications
- Structure–Activity Relationship (SAR) : The imidazole-propyl chain in the target compound likely enhances interactions with heme-containing enzymes (e.g., cytochrome P450), a feature exploited in antifungal and anticancer drug design .
- Synthetic Challenges : Achieving regioselective amination at the 7-position remains a bottleneck, necessitating precise control of reaction conditions (e.g., solvent polarity, temperature) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
